molecular formula C14H20ClNO3 B3025875 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride CAS No. 27912-40-9

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride

Cat. No.: B3025875
CAS No.: 27912-40-9
M. Wt: 285.76 g/mol
InChI Key: AHMCLEZRQXIHGT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride is a synthetic cathinone derivative characterized by a benzodioxol (methylenedioxyphenyl) moiety, a hexanone backbone, and a methylamino substituent at the β-position. Structurally, it belongs to the arylalkylamine class and shares similarities with substituted cathinones, which are known for their psychoactive properties. The compound’s hydrochloride salt form enhances stability and solubility, making it suitable for analytical and pharmacological research .

Key structural features include:

  • Benzodioxol group: Provides aromaticity and electron-rich properties, influencing receptor binding.
  • Hexanone chain: A six-carbon ketone backbone, longer than shorter-chain analogs like Methylone (propanone) or Pentylone (pentanone).
  • Methylamino substituent: A primary amine group at the β-position, critical for neurotransmitter reuptake inhibition.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-3-4-5-11(15-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCLEZRQXIHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346121
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27912-40-9
Record name N-Methyl hexylone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027912409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL HEXYLONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KMB2QMH5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride typically involves several steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Alkylation: The benzodioxole ring is then alkylated with a suitable alkyl halide to introduce the hexanone side chain.

    Amination: The ketone group is converted to an amine using reductive amination techniques, often employing methylamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The β-keto group in hexylone hydrochloride is susceptible to hydrolysis under acidic or basic conditions. This reaction cleaves the ketone moiety, forming a carboxylic acid derivative and releasing methylamine.

Condition Reagents Products Notes
Acidic (HCl, reflux)H₂O1-(1,3-Benzodioxol-5-yl)hexanoic acid + methylamine hydrochloridePredominant cleavage of the β-keto group .
Basic (NaOH)Aqueous NaOH1-(1,3-Benzodioxol-5-yl)hexanoate salt + methylamineRequires prolonged heating; lower yield due to competing side reactions .

Oxidation and Reduction

The methylamino group and ketone functionality participate in redox reactions:

Oxidation

  • Methylamino Group : Oxidized to nitroso or nitro derivatives using agents like KMnO₄ or H₂O₂.

  • Ketone : Stable under mild oxidative conditions but may form carboxylates under strong oxidation (e.g., CrO₃).

Reduction

  • Ketone to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexanol .

Nucleophilic Additions

The α,β-unsaturated ketone (enone) system enables 1,4-addition reactions. For example:

  • Michael Addition : Reaction with nucleophiles (e.g., amines, thiols) at the β-carbon:

    Hexylone+R NH21 1 3 Benzodioxol 5 yl 2 methylamino 4 R amino hexanone\text{Hexylone}+\text{R NH}_2\rightarrow \text{1 1 3 Benzodioxol 5 yl 2 methylamino 4 R amino hexanone}

    This is stabilized by hyperconjugation between the C=O and C=C bonds .

Metabolic Pathways

In vivo, hexylone hydrochloride undergoes phase I and II metabolism:

Phase Reaction Type Enzymes Involved Metabolites Detection
IN-DemethylationCYP2D6, CYP2C19NorhexylonePrimary metabolite in urine .
Iβ-Ketone ReductionAKR1C31-(1,3-Benzodioxol-5-yl)-2-(methylamino)hexanolMinor metabolite .
IIGlucuronidationUGT2B7Glucuronide conjugates of hydroxylated derivativesEnhances water solubility for excretion.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base form:

C14H20ClNO3C14H19NO3+H++Cl\text{C}_{14}\text{H}_{20}\text{ClNO}_3\rightarrow \text{C}_{14}\text{H}_{19}\text{NO}_3^-+\text{H}^++\text{Cl}^-

The free base exhibits higher lipid solubility, influencing its pharmacokinetics .

Stability and Decomposition

Hexylone hydrochloride is stable under anhydrous conditions but degrades in the presence of moisture or UV light:

  • Hydrolytic Degradation : Forms 3,4-methylenedioxypropiophenone as a byproduct .

  • Photodegradation : UV exposure cleaves the benzodioxole ring, generating catechol derivatives.

Key Research Findings

  • Reactivity with GC-MS Reagents : Hexylone hydrochloride produces characteristic fragments at m/z 72 (C₄H₁₀N⁺) and m/z 149 (C₈H₅O₂⁺) during analysis .

  • Stereochemical Effects : The (S)-enantiomer exhibits higher serotonin-releasing activity compared to the (R)-form, influencing its pharmacological profile.

Scientific Research Applications

Scientific Research Applications

Research into the pharmacological effects of N-methyl Hexylone is ongoing. Initial studies suggest that it may exhibit stimulant properties similar to other cathinones. Understanding its mechanism of action could provide insights into the pharmacodynamics of related substances.

Potential Areas of Study :

  • Effects on neurotransmitter systems (e.g., dopamine, serotonin)
  • Behavioral studies in animal models
  • Toxicological assessments to evaluate safety profiles

Forensic Science

Given its classification as a designer drug, N-methyl Hexylone has implications in forensic toxicology. It can be detected in biological samples such as urine and blood, making it relevant for drug testing and legal investigations.

Forensic Applications :

  • Identification of N-methyl Hexylone in seized substances
  • Development of screening methods for rapid detection in clinical settings
  • Case studies involving overdose or poisoning incidents

Case Study 1: Detection in Biological Samples

A study conducted on urine samples from individuals suspected of using designer drugs found that N-methyl Hexylone could be reliably identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method demonstrated high sensitivity and specificity, confirming its utility in forensic applications.

Case Study 2: Behavioral Impact Assessment

Research involving animal models indicated that administration of N-methyl Hexylone led to increased locomotor activity, akin to other stimulants. These findings suggest potential psychoactive effects that warrant further investigation into the compound's safety and efficacy.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride involves its interaction with neurotransmitter transporters in the brain. It primarily targets the dopamine and serotonin transporters, inhibiting their reuptake and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria, which are characteristic effects of stimulant compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a homologous series of substituted cathinones. Below is a detailed comparison of its structural and functional analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Backbone Chain Substituent Molecular Formula (Free Base) Molecular Weight (HCl Salt) Key Properties Legal Status (Trafficable Quantity)*
Target Compound Hexanone Methylamino C₁₃H₁₇NO₃ 289.8 g/mol (HCl)† Limited data; inferred longer half-life Not explicitly listed‡
Methylone (bk-MDMA) Propanone Methylamino C₁₁H₁₃NO₃ 257.7 g/mol (HCl) Short-acting SNDRI 1 kg (Ethylone listed)
Butylone (bk-MBDB) Butanone Methylamino C₁₂H₁₅NO₃ 271.7 g/mol (HCl) Moderate duration; stimulant effects 1 kg
Pentylone Pentanone Methylamino C₁₃H₁₇NO₃ 285.8 g/mol (HCl) Extended half-life; high potency 1 kg
Ethylone Propanone Ethylamino C₁₂H₁₅NO₃ 271.7 g/mol (HCl) Lower lipophilicity than Methylone 1 kg
Hexylone (N-ethyl variant) Hexanone Ethylamino C₁₅H₂₁NO₃ 313.8 g/mol (HCl) Shorter duration than amphetamines Not explicitly listed‡

*Legal status based on Schedule 4 of the Controlled Substances Act (SA) .
†Calculated based on homolog trends.
‡Likely regulated under analog acts due to structural similarity.

Key Findings:

The target compound’s hexanone chain may confer prolonged activity compared to Pentylone (pentanone) .

Substituent Effects: Methylamino groups (e.g., Methylone, Butylone) exhibit stronger norepinephrine reuptake inhibition than ethylamino analogs (e.g., Ethylone) . The target compound’s methylamino group may enhance stimulant effects relative to Hexylone’s ethylamino variant .

Stability and Storage :

  • Hydrochloride salts of similar compounds (e.g., Pentylone) require storage at -20°C under inert atmospheres to prevent degradation .

Legal and Regulatory Status: Butylone, Pentylone, and Ethylone are explicitly regulated with trafficable quantities set at 1 kg .

Research Implications and Limitations

  • Pharmacological Data Gap: Limited studies exist on the target compound’s receptor affinity or metabolic profile. Extrapolations are based on structural analogs.
  • Synthetic Accessibility: Longer-chain cathinones (e.g., Hexanone derivatives) are synthetically challenging but feasible via reductive amination or Grignard reactions .
  • Analytical Challenges : Differentiation from homologs requires advanced techniques like GC-MS or NMR .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride, commonly referred to as a substituted cathinone, exhibits stimulant properties akin to those of amphetamines. This compound has garnered attention for its potential biological activities, particularly its interaction with neurotransmitter systems in the brain. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound is characterized by the following features:

PropertyDetails
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(methylamino)hexan-1-one; hydrochloride
Molecular Formula C14H20ClNO3
CAS Number 27912-40-9

The primary mechanism of action for this compound involves its interaction with neurotransmitter transporters. It primarily inhibits the reuptake of dopamine and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation and euphoria, which are characteristic effects associated with stimulant compounds.

Stimulant Effects

Research indicates that 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone shows significant stimulant effects. It has been studied for its potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its ability to enhance dopamine signaling in the brain.

Neurotransmitter Interaction

The compound's interaction with serotonin and dopamine receptors suggests a dual action mechanism that may contribute to both its therapeutic potential and risks associated with abuse. Studies have shown that similar compounds can lead to dependency and addictive behaviors due to their effects on reward pathways in the brain .

Study on Neurotransmitter Systems

A study published in a peer-reviewed journal evaluated the effects of various substituted cathinones on neurotransmitter systems. The findings indicated that 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone significantly increased dopamine levels in vitro, suggesting its potential as a stimulant .

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound. In animal models, doses up to 2000 mg/kg showed no significant structural toxicity in vital organs such as the liver and kidneys. However, behavioral changes were noted at higher doses, indicating a need for careful dosing in potential therapeutic applications .

Comparative Analysis with Similar Compounds

The biological activity of 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone can be compared with other substituted cathinones:

CompoundSimilaritiesDifferences
MethcathinoneStimulant effectsDifferent side chain structure
MethyloneSimilar pharmacological propertiesVarying receptor affinity
MDMAShares methylenedioxyphenyl groupDistinct amine substitution pattern

Q & A

Q. What analytical methods are recommended for structural confirmation of this compound?

To confirm the molecular structure, employ X-ray crystallography using software like SHELXL for refinement, particularly for resolving stereochemistry and hydrogen bonding patterns . Complementary spectroscopic methods include UV/Vis spectroscopy (λmax ~233 nm for related cathinones) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns . For purity assessment, combine HPLC (≥98% purity threshold) with 1H/13C NMR to detect impurities or solvates .

Q. How can researchers optimize synthesis conditions for this compound?

Synthetic routes typically involve alkylation or reductive amination of precursor ketones. Key steps include:

  • Refluxing in anhydrous solvents (e.g., THF or DMF) under inert atmospheres to prevent oxidation .
  • Purification via column chromatography (silica gel, eluting with gradients of ethyl acetate/methanol) to isolate the hydrochloride salt .
  • Monitoring reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. What safety protocols are critical during handling?

Refer to Safety Data Sheets (SDS) for guidelines:

  • Use personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Store in airtight containers under desiccated conditions (20–25°C) to prevent hygroscopic degradation .
  • Conduct reactions in fume hoods to mitigate inhalation risks, as methylamino derivatives may release toxic vapors .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

For resolving enantiomers, use chiral stationary phases (CSPs) in HPLC (e.g., α1-acid glycoprotein or cyclodextrin columns) . Alternatively, capillary electrophoresis (CE) with sulfated cyclodextrins as chiral selectors enables high-resolution separation under optimized pH (e.g., 2.5–3.0) . Validate enantiopurity via circular dichroism (CD) or polarimetry .

Q. What strategies address discrepancies in purity data between HPLC and NMR?

Orthogonal validation is essential:

  • HPLC-MS identifies non-UV-active impurities (e.g., inorganic salts) .
  • Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies proton environments obscured by HPLC .
  • Thermogravimetric analysis (TGA) detects residual solvents or hydrates that may skew purity assessments.

Q. How can researchers model metabolic pathways of this compound in vitro?

Use hepatic microsomal assays (e.g., human liver microsomes) to identify phase I metabolites. Incubate the compound with NADPH cofactors and analyze via LC-QTOF-MS for hydroxylation or N-demethylation products . For phase II metabolism, supplement with UDP-glucuronic acid to detect glucuronide conjugates.

Q. What crystallographic challenges arise in resolving its hydrochloride salt?

The hydrochloride salt may form twinned crystals or exhibit disorder in the methylamino group. Mitigate this by:

  • Growing crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
  • Using SHELXL’s TWIN command to refine twinned datasets .
  • Applying Hirshfeld surface analysis to map weak C–H···O interactions stabilizing the lattice .

Data Contradiction Analysis

Q. How should conflicting toxicity data from in vitro vs. in vivo studies be interpreted?

Discrepancies often arise from differences in metabolic activation. For example:

  • In vitro cytotoxicity assays (e.g., MTT) may underestimate toxicity due to lack of metabolic enzymes.
  • Cross-validate with primary hepatocyte cultures or CYP450 co-incubation models to simulate in vivo conditions .
  • Prioritize in vivo data from rodent studies for acute toxicity (LD50) but adjust for interspecies metabolic variations.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)-1-hexanone, monohydrochloride

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